5-Bromo-2-fluoro-4-methoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

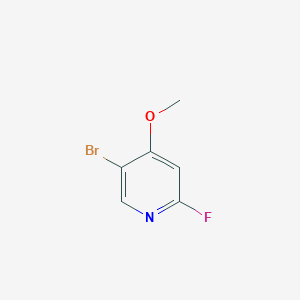

5-Bromo-2-fluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H5BrFNO. It has a molecular weight of 206.01 . It is a solid substance stored at room temperature .

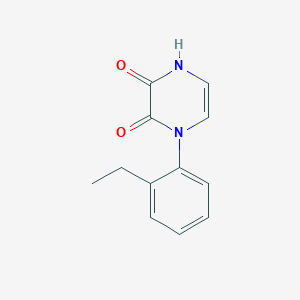

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5th position with a bromine atom, at the 2nd position with a fluorine atom, and at the 4th position with a methoxy group (–OCH3) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .Physical and Chemical Properties Analysis

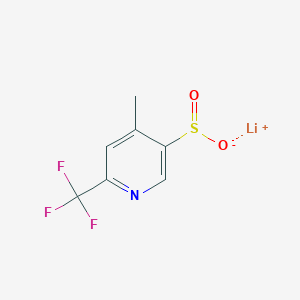

This compound is a solid substance stored at room temperature . It has a molecular weight of 206.01 and a molecular formula of C6H5BrFNO . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 183.3±35.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Nucleosides 5-Bromo-2-fluoro-4-methoxypyridine is a key intermediate in the synthesis of various pyridine nucleosides, demonstrating its utility in the development of nucleoside analogues for potential therapeutic applications. For instance, its transformation into 4-amino-5-fluoro-2-methoxypyridine and further into blocked nucleosides highlights its role in the synthesis of compounds related to 5-fluorocytosine, a notable antifungal drug. This process involves a series of reactions, including reduction, acetylation, and condensation, showcasing the chemical versatility and importance of this compound in medicinal chemistry research (Nesnow & Heidelberger, 1975).

Development of Antagonists and Synthesis Techniques Another application is in the efficient synthesis of dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonists. A study detailed the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting the compound's significance in developing receptor antagonists. This research demonstrates the strategic use of this compound derivatives in the synthesis of complex molecules with potential applications in neuropharmacology (Hirokawa, Horikawa, & Kato, 2000).

Fluorophore Synthesis for Photophysical Studies The compound's derivatives have been used in synthesizing fluorophores for photophysical studies. A notable example is the development of a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore, showcasing the compound's utility in creating high-performance luminescent materials. This application underscores the potential of this compound in photophysical research and the development of materials for optical imaging and sensing technologies (Ghosh et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-4-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWYVVFNEQJSBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733083.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide](/img/structure/B2733084.png)

![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)

![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2733089.png)

![N,N-dimethyl-4-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B2733094.png)

![(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2733102.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2733103.png)